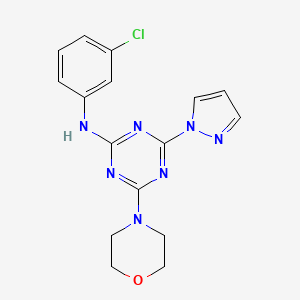![molecular formula C16H14ClF3N2O3S B3437224 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3437224.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide, also known as CTB or Compound 15, is a chemical compound with potential applications in scientific research. CTB is a small molecule inhibitor of the protein kinase CK2, which is involved in several cellular processes including DNA repair, cell growth, and apoptosis. In
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has potential applications in several areas of scientific research, including cancer biology, neurobiology, and infectious diseases. CK2 is overexpressed in many types of cancer, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. In neurobiology, CK2 has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has been shown to protect against neurotoxicity in cell culture models. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in cellular processes such as DNA repair, cell growth, and apoptosis. By inhibiting CK2 activity, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide disrupts these processes and induces cell death.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells and protect against neurotoxicity in cell culture models. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C. However, the exact biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide is its specificity for CK2, which allows for targeted inhibition of this kinase. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has a relatively low potency compared to other CK2 inhibitors, which may limit its usefulness in certain experiments. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has poor solubility in aqueous solutions, which may make it difficult to use in certain assays.
Future Directions
There are several areas of future research that could be explored with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide. One potential direction is the development of more potent analogs of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide that could be used in cancer therapy. Another direction is the investigation of the role of CK2 in neurodegenerative diseases, and the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide as a neuroprotective agent. Finally, the antiviral properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide could be further explored, with the goal of developing new therapies for viral infections.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-22(26(2,24)25)14-6-4-3-5-11(14)15(23)21-13-9-10(16(18,19)20)7-8-12(13)17/h3-9H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURASCNKQYQVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide](/img/structure/B3437142.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-biphenylcarboxamide](/img/structure/B3437143.png)
![4-[(3,5-dichloro-2-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B3437149.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B3437152.png)
![2-[(3,4-dichlorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3437156.png)
![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylpropanamide](/img/structure/B3437169.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3437173.png)

![N-{3-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-1-naphthamide](/img/structure/B3437182.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3437185.png)
![3-methyl-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3437186.png)
![3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3437199.png)
![N-[5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3437204.png)
![2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3437212.png)